2-[(Cyclohexylcarbamoyl)amino]propanoic acid
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Overview
Description
2-[(Cyclohexylcarbamoyl)amino]propanoic acid is an organic compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol . This compound is characterized by the presence of a cyclohexylcarbamoyl group attached to an amino propanoic acid backbone. It is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Cyclohexylcarbamoyl)amino]propanoic acid typically involves the reaction of cyclohexyl isocyanate with alanine. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-[(Cyclohexylcarbamoyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-[(Cyclohexylcarbamoyl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Cyclohexylcarbamoyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-[(Cyclohexylcarbamoyl)methyl]carbamoyl]amino]propanoic acid
- 3-[(Cyclohexylcarbamoyl)amino]propanoic acid
Comparison: 2-[(Cyclohexylcarbamoyl)amino]propanoic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications .
Properties
CAS No. |
34582-44-0 |
---|---|
Molecular Formula |
C10H18N2O3 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(cyclohexylcarbamoylamino)propanoic acid |
InChI |
InChI=1S/C10H18N2O3/c1-7(9(13)14)11-10(15)12-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15) |
InChI Key |
RCFOPGZRGVAKMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC(=O)NC1CCCCC1 |
Origin of Product |
United States |
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